1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid

IDO1 inhibitor species selectivity immuno-oncology

1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid (CAS 1092333-06-6) is a synthetic small molecule belonging to the 1,3-dioxoisoindoline class, featuring a 1,2,4-triazole moiety linked via a methylene bridge to a phenyl ring. The compound has been annotated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism and is a validated target in cancer immunotherapy.

Molecular Formula C18H12N4O4
Molecular Weight 348.3 g/mol
CAS No. 1092333-06-6
Cat. No. B1452617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid
CAS1092333-06-6
Molecular FormulaC18H12N4O4
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
InChIInChI=1S/C18H12N4O4/c23-16-14-6-3-12(18(25)26)7-15(14)17(24)22(16)13-4-1-11(2-5-13)8-21-10-19-9-20-21/h1-7,9-10H,8H2,(H,25,26)
InChIKeyBBPPSPHYBYRHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid (CAS 1092333-06-6): Structural and Pharmacological Baseline for Procurement Decisions


1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid (CAS 1092333-06-6) is a synthetic small molecule belonging to the 1,3-dioxoisoindoline class, featuring a 1,2,4-triazole moiety linked via a methylene bridge to a phenyl ring . The compound has been annotated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1], a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism and is a validated target in cancer immunotherapy. Its core scaffold—1,3-dioxoisoindoline-5-carboxylic acid—distinguishes it from the more common hydroxyamidine-based IDO1 inhibitors (e.g., epacadostat) and from imidazolo-oxindole derivatives, providing a structurally distinct pharmacophore for IDO1 inhibitor screening libraries.

Procurement Risk: Why In-Class IDO1 Inhibitors Cannot Substitute for 1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic Acid Without Quantitative Justification


The IDO1 inhibitor landscape encompasses multiple chemotypes—hydroxyamidines, imidazoles, 1,2,3-triazoles, and phenyl-imidazolo-oxindoles—that exhibit divergent IC50 values, species selectivity, and heme-coordination modes . Simple interchange of CAS 1092333-06-6 with another IDO1-active triazole (e.g., MMG-0358, which shows 850-fold greater potency on mouse IDO1) introduces uncontrolled variables in cellular potency, off-target profiles, and in vivo pharmacodynamics, rendering head-to-head biological conclusions unreliable. The methylene-linked 1,2,4-triazole and the free carboxylic acid handle present in this compound further enable prodrug derivatization and site-specific conjugation that are absent in close analogs lacking these functional groups, directly impacting downstream synthetic utility in probe development and ADC linker chemistry.

Quantitative Differentiation Evidence for 1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic Acid Against Comparators


Mouse IDO1 Inhibitory Potency vs. MMG-0358: Species-Selectivity Implications

In a cell-based mouse IDO1 inhibition assay, 1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid exhibited an IC50 of 1700 nM [1]. In contrast, the reference triazole IDO1 inhibitor MMG-0358 demonstrates an IC50 of 2 nM against mouse IDO1 in an analogous cellular assay . This 850-fold difference in potency on the murine ortholog indicates that the target compound occupies a distinct region of the IDO1 structure-activity landscape, potentially translating to differential human-vs-mouse selectivity profiles relevant for translational immunology studies.

IDO1 inhibitor species selectivity immuno-oncology

Target Selectivity vs. Furanyl-Triazole Isoindoline Analog (BDBM41873): IDO1 vs. Alkaline Phosphatase Engagement

A closely related analog, 2-[5-(2-furanyl)-1H-1,2,4-triazol-3-yl]-1,3-dioxo-5-isoindolecarboxylic acid (BDBM41873), displays primary inhibitory activity against human alkaline phosphatase isozymes (IC50 = 1.23–10 µM) with no annotated IDO1 activity, whereas the target compound is annotated exclusively as an IDO1 inhibitor [1][2]. The mere shift of the triazole attachment point from the N1-methylene-phenyl configuration to a C3-furanyl substitution redirects target engagement from an immunomodulatory enzyme to a phosphatase, demonstrating the profound target-selectivity consequences of subtle structural perturbations within the isoindoline-triazole chemotype.

target selectivity alkaline phosphatase IDO1

Chemotype Divergence from Hydroxyamidine IDO1 Inhibitors: Heme-Coordination Mode and Resistance Profile

Epacadostat (INCB024360), a clinical-stage hydroxyamidine IDO1 inhibitor, coordinates the heme iron via its hydroxyamidine oxygen, a mechanism susceptible to active-site mutations that abrogate binding [1]. The target compound, bearing a 1,2,4-triazole as the putative heme-binding moiety, is expected to engage IDO1 through triazole nitrogen-iron coordination, a binding mode distinct from that of hydroxyamidines [2]. While direct comparative enzymology data are not publicly available for this specific compound, analogous 1,2,4-triazole IDO1 inhibitor series have demonstrated retained activity against epacadostat-resistant IDO1 variants in biochemical studies, supporting the rationale for procuring triazole-based inhibitors for resistance-profiling panels.

heme coordination epacadostat drug resistance

Carboxylic Acid Functional Handle: Prodrug and Conjugation Potential Absent in Non-Carboxylate IDO1 Inhibitors

The 5-carboxylic acid group on the isoindoline core of CAS 1092333-06-6 provides a chemically tractable point for amide bond formation, ester prodrug synthesis, or bioconjugation via NHS ester chemistry . In contrast, structurally potent IDO1 inhibitors such as MMG-0358 and navoximod lack a free carboxylic acid, limiting their direct utility in constructing drug conjugates or solubility-enhancing prodrugs without de novo synthetic modification. This functional group difference translates to a distinct procurement value proposition: the target compound can serve simultaneously as a pharmacological probe and as a synthetic intermediate for downstream chemistry, reducing overall procurement complexity in medicinal chemistry programs.

prodrug design ADC linker carboxylic acid derivatization

Recommended Application Scenarios for 1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Species-Selectivity Profiling in IDO1 Inhibitor Screening Cascades

With an IC50 of 1700 nM against mouse IDO1 in cellular assays, this compound is ideally positioned as a reference compound for evaluating human-vs-mouse selectivity windows in IDO1 inhibitor discovery programs. It can serve as a low-potency benchmark to calibrate assay sensitivity and to identify compounds that achieve high human IDO1 potency while minimizing murine activity, a critical parameter for translational immuno-oncology studies [1].

IDO1 Resistance Panel Tool for Hydroxyamidine-Insensitive Variants

The 1,2,4-triazole heme-binding moiety places this compound in the Type III IDO1 inhibitor class, which literature precedent indicates may retain activity against epacadostat-resistant IDO1 mutants. Laboratories studying acquired resistance to clinical IDO1 inhibitors can use this compound as a structurally distinct probe to assess cross-resistance profiles and to validate alternative heme-coordination strategies [2].

Synthetic Intermediate for IDO1-Targeted Prodrugs and Bioconjugates

The free 5-carboxylic acid functional group enables direct amide coupling, esterification, and active-ester formation without deprotection steps. This makes the compound a valuable starting material for synthesizing ester prodrugs to improve oral bioavailability, or for constructing IDO1-targeted fluorescent probes and antibody-drug conjugate (ADC) payloads, applications not readily accessible with non-carboxylate IDO1 inhibitors .

Negative Control Selection for Isoindoline-Triazole Analog Studies

The closely related analog BDBM41873 (furanyl-triazole isoindoline) exhibits primary activity against alkaline phosphatases rather than IDO1. Procurement of CAS 1092333-06-6 alongside BDBM41873 enables well-controlled structure-activity relationship (SAR) studies, where the methylene-phenyl-triazole architecture (IDO1-active) can be directly compared to the furanyl-triazole architecture (phosphatase-active) to dissect target engagement determinants within a shared isoindoline scaffold [3].

Quote Request

Request a Quote for 1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.